1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
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Description
“1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione” is a chemical compound . It’s a derivative of pyrazolo[3,4-d]pyrimidine, a fused nitrogen-containing heterocyclic ring system . These compounds are considered as privileged core skeletons in biologically active compounds and are like bioisosteres of natural purine .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in various studies . For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . Another study introduced a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst .Scientific Research Applications
Application 1: CDK2 Inhibition for Cancer Treatment
- Summary of the Application : The compound “1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione” is used as a scaffold in the design and synthesis of novel CDK2 inhibitors. CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
- Methods of Application or Experimental Procedures : A new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds ( 4–13) as well as the thioglycoside derivatives ( 14, 15) were designed, and synthesized as novel CDK2 targeting compounds .
- Results or Outcomes : Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively). Of these compounds, 14 & 15 showed the best cytotoxic activities against the three cell lines with IC 50 values of 45, 6, and 48 nM and 46, 7, and 48 nM against MCF-7, HCT-116 and HepG-2, respectively .
Application 2: EGFR-TK Inhibitors
- Summary of the Application : Pyrazolo[3,4-d]pyrimidin-4(5H)-ones, which include “1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione”, exhibit a wide range of pharmacological properties. They are considered as potential pharmacophores of several analogs that display anti-cancer activity against various cancer cell lines .
- Results or Outcomes : The results revealed that these compounds display anti-cancer activity against human colon (HCT-116), human leukemia (HL-60), non-small cell lung cancer (NCL-H 460), CNS cancer (SF- 268), and skin cancer cell lines (G-361) .
Application 3: Drug Development
- Summary of the Application : Pyrazolo-pyrimidines and related heterocyclic compounds, including “1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione”, have a wide range of applications in medicine and agriculture. They exhibit diverse pharmacological activities and their ability to mimic the structural features of biogenic purines makes them promising candidates for drug development .
- Results or Outcomes : The results revealed that these compounds exhibit diverse pharmacological activities, making them promising candidates for drug development .
Application 4: EGFR-TK Inhibitors
- Summary of the Application : Pyrazolo[3,4-d]pyrimidin-4(5H)-ones, which include “1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione”, exhibit a wide range of pharmacological properties. They are considered as potential pharmacophores of several analogs that display anti-cancer activity against various cancer cell lines .
- Results or Outcomes : The results revealed that these compounds display anti-cancer activity against human colon (HCT-116), human leukemia (HL-60), non-small cell lung cancer (NCL-H 460), CNS cancer (SF- 268), and skin cancer cell lines (G-361) .
Application 5: Drug Development
- Summary of the Application : Pyrazolo-pyrimidines and related heterocyclic compounds, including “1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione”, have a wide range of applications in medicine and agriculture. They exhibit diverse pharmacological activities and their ability to mimic the structural features of biogenic purines makes them promising candidates for drug development .
- Results or Outcomes : The results revealed that these compounds exhibit diverse pharmacological activities, making them promising candidates for drug development .
properties
IUPAC Name |
1,4-dihydropyrazolo[4,3-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2/c10-4-3-2(1-6-9-3)7-5(11)8-4/h1H,(H,6,9)(H2,7,8,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUOMBLAKHBLFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1NC(=O)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617949 |
Source
|
Record name | 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90617949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione | |
CAS RN |
40769-81-1 |
Source
|
Record name | 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40769-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90617949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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